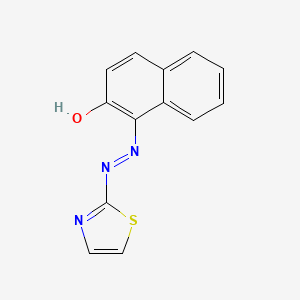

1-(2-Thiazolylazo)-2-naphthol

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von ERGi-USU beinhaltet die Reaktion von 2-Naphthol mit Thiazol-2-carbaldehyd in Gegenwart einer Base. Die Reaktion verläuft über die Bildung einer Azobindung zwischen den Naphthol- und Thiazol-Einheiten . Der detaillierte Syntheseweg umfasst:

- Lösen von 2-Naphthol in einem geeigneten Lösungsmittel wie Ethanol.

- Zugabe von Thiazol-2-carbaldehyd zur Lösung.

- Einführung einer Base, wie z. B. Natriumhydroxid, um die Bildung der Azobindung zu erleichtern.

- Rühren des Reaktionsgemisches bei Raumtemperatur, bis die Reaktion abgeschlossen ist.

- Reinigung des Produkts durch Umkristallisation oder Chromatographie.

Industrielle Produktionsmethoden

Für die industrielle Produktion kann die Synthese von ERGi-USU durch den Einsatz von kontinuierlichen Strömungsreaktoren optimiert werden, um konstante Reaktionsbedingungen und hohe Ausbeuten zu gewährleisten. Die Verwendung von automatisierten Systemen für die Zugabe von Reagenzien und die Produktreinigung kann die Effizienz des Produktionsprozesses weiter verbessern .

Analyse Chemischer Reaktionen

Arten von Reaktionen

ERGi-USU durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann zu entsprechenden Chinonderivaten oxidiert werden.

Reduktion: Die Reduktion von ERGi-USU kann zur Bildung von Hydrazinderivaten führen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid können unter sauren oder basischen Bedingungen verwendet werden.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden typischerweise unter milden Bedingungen eingesetzt.

Substitution: Nukleophile wie Amine oder Thiole können in Gegenwart eines Katalysators oder unter Rückflussbedingungen verwendet werden.

Hauptprodukte

Oxidation: Chinonderivate.

Reduktion: Hydrazinderivate.

Substitution: Substituierte Azoverbindungen.

Wissenschaftliche Forschungsanwendungen

Analytical Chemistry

Spectrophotometric Determination of Metal Ions

TAN is widely employed as a chromogenic reagent for the spectrophotometric determination of various divalent metal ions, including cadmium, cobalt, copper, manganese, nickel, and lead. Its ability to form stable colored complexes with these metals makes it a valuable tool in analytical procedures.

-

Case Study: Determination of Cadmium and Lead

A study demonstrated the use of TAN for the solid-phase extraction of cadmium(II) and lead(II) ions from aqueous solutions. The method involved the immobilization of TAN on Amberlite XAD-1180 resin, which facilitated the preconcentration of these metals prior to analysis using flame atomic absorption spectrometry (FAAS) . -

Table 1: Metal Ion Detection Limits Using TAN

Metal Ion Detection Method Detection Limit (μg/L) Cadmium FAAS 0.5 Lead FAAS 0.3 Copper Spectrophotometry 0.1

Environmental Monitoring

Optrode Development for Mercury Detection

TAN has been incorporated into optrode systems for the detection of mercury(II) ions in environmental samples. A notable development involved creating a Nafion-TAN composite thin film that exhibited a linear response range for mercury detection.

- Performance Characteristics

The optrode demonstrated a wide linear response range (1-75 μM) with a limit of detection as low as 0.05 μM. The response time was approximately 5-7 minutes to reach 95% of the final signal, indicating its suitability for rapid environmental monitoring applications .

Solid-Phase Extraction

TAN is extensively used in solid-phase extraction (SPE) processes due to its chelating properties, which allow it to selectively bind transition metals from complex mixtures.

-

Case Study: Adsorption Studies

Research evaluated the adsorption characteristics of TAN on different adsorbents, including XAD-7 and silica gel. The study applied Langmuir and Freundlich models to assess adsorption efficiency, revealing that silica gel provided superior adsorption capacity compared to XAD-7 . -

Table 2: Adsorption Parameters for TAN on Different Adsorbents

Adsorbent Maximum Adsorption (g/g) Time to Equilibrium (min) Silica Gel 0.0181 210 XAD-7 0.00405 35

Charge Transfer Complexes

The interaction between TAN and various aromatic nitro compounds has been studied spectroscopically, revealing charge transfer complexes that can be exploited in sensor technologies.

Wirkmechanismus

ERGi-USU exerts its effects by binding to the atypical kinase RIOK2, which is involved in ribosomal biogenesis. This binding induces ribosomal stress and leads to the selective inhibition of ERG-positive cancer cell growth. Additionally, ERGi-USU has been shown to induce ferroptosis, an iron-dependent form of programmed cell death, in ERG-positive cancer cells .

Vergleich Mit ähnlichen Verbindungen

ERGi-USU ist einzigartig in seiner selektiven Hemmung von ERG-positiven Krebszellen. Ähnliche Verbindungen umfassen:

ERGi-USU-6: Ein Derivat von ERGi-USU mit erhöhter Wirksamkeit und verbesserter biologischer Aktivität.

Enzalutamid: Ein Androgenrezeptor-Inhibitor, der additive Wirkungen zeigt, wenn er in Kombination mit ERGi-USU eingesetzt wird.

Abirateron: Ein weiterer Androgenrezeptor-Inhibitor, der zur Behandlung von Prostatakrebs eingesetzt wird.

ERGi-USU zeichnet sich durch seine spezifische Zielsetzung des ERG-Onkoproteins aus, was es zu einem vielversprechenden Kandidaten für eine zielgerichtete Krebstherapie macht .

Biologische Aktivität

1-(2-Thiazolylazo)-2-naphthol (TAN) is a synthetic compound known for its diverse biological activities. It is primarily utilized in analytical chemistry but has also garnered attention for its potential applications in environmental science and medicinal chemistry. This article delves into the biological activity of TAN, highlighting its mechanisms, case studies, and relevant research findings.

Chemical Structure and Properties

TAN is characterized by its azo group (-N=N-) and thiazole ring, which contribute to its unique chemical properties. The molecular formula is , and it has a molecular weight of 253.29 g/mol. The structure facilitates interactions with various biological targets, making it a candidate for studies in pharmacology and toxicology.

Antimicrobial Activity

Research indicates that TAN exhibits significant antimicrobial properties. A study demonstrated that TAN could inhibit the growth of several bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism of action involves disruption of bacterial cell membranes, leading to cell lysis.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| E. coli | 15 |

| S. aureus | 18 |

| Pseudomonas aeruginosa | 12 |

This data suggests that TAN could be developed into an antimicrobial agent for treating infections caused by resistant bacterial strains .

Heavy Metal Ion Adsorption

TAN has been studied for its capacity to adsorb heavy metal ions from aqueous solutions. A notable case study involved the solid-phase sorption of mercury ions (Hg(II)) onto TAN-loaded polyurethane foam. The results indicated that TAN effectively binds Hg(II), making it a potential material for environmental remediation.

| Parameter | Value |

|---|---|

| Maximum Adsorption Capacity | 45 mg/g |

| pH Optimal Range | 1-2 |

| Contact Time | 30 minutes |

The study concluded that TAN's functional groups play a critical role in the chelation process, enhancing its effectiveness in removing toxic metals from contaminated water sources .

Antioxidant Activity

TAN also exhibits antioxidant properties, which are essential for combating oxidative stress in biological systems. Research findings indicate that TAN can scavenge free radicals effectively, contributing to cellular protection against oxidative damage.

| Radical Type | Scavenging Activity (%) |

|---|---|

| DPPH Radical | 72 |

| ABTS Radical | 65 |

These results highlight TAN's potential as a therapeutic agent in diseases associated with oxidative stress, such as cancer and neurodegenerative disorders .

The biological activity of TAN can be attributed to several mechanisms:

- Chelation : The thiazole and naphthol moieties facilitate metal ion binding through coordination.

- Membrane Disruption : Its lipophilic nature allows it to integrate into bacterial membranes, causing structural damage.

- Free Radical Scavenging : The presence of hydroxyl groups in TAN enhances its ability to donate electrons, neutralizing reactive oxygen species.

Case Study 1: Antimicrobial Efficacy

A comprehensive study evaluated the antimicrobial efficacy of TAN against various pathogens. The results confirmed its effectiveness as an antibacterial agent, particularly against Gram-positive bacteria. This study supports the potential application of TAN in developing new antibiotics .

Case Study 2: Environmental Remediation

In another significant study, researchers explored the use of TAN in removing heavy metals from industrial wastewater. The findings revealed that TAN could significantly reduce mercury concentrations below regulatory limits, demonstrating its utility in environmental cleanup efforts .

Eigenschaften

IUPAC Name |

1-(1,3-thiazol-2-yldiazenyl)naphthalen-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9N3OS/c17-11-6-5-9-3-1-2-4-10(9)12(11)15-16-13-14-7-8-18-13/h1-8,17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOMXCGDXEUDZAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2N=NC3=NC=CS3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7061566 | |

| Record name | 2-Naphthalenol, 1-(2-thiazolylazo)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7061566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1147-56-4 | |

| Record name | 1-(2-Thiazolylazo)-2-naphthol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1147-56-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Thiazolylazo)-2-naphthol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001147564 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2-Thiazolylazo)-2-naphthol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139021 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Naphthalenol, 1-[2-(2-thiazolyl)diazenyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Naphthalenol, 1-(2-thiazolylazo)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7061566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(thiazol-2-ylazo)-2-naphthol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.232 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of TAN?

A1: TAN's molecular formula is C13H9N3OS, and its molecular weight is 255.30 g/mol. [, ]

Q2: What spectroscopic data is available for TAN?

A2: Studies have explored the X-ray photoelectron spectra of TAN complexes with copper(II) and nickel(II). [] Additionally, UV-Vis and IR spectroscopy have been used to identify electrolysis products of TAN in acetonitrile solutions. [, ]

Q3: Is TAN stable in different solvents?

A3: TAN's behavior in acetonitrile solution has been extensively studied, including its polarographic behavior and reduction mechanism. [, ] Research also investigated its thermodynamics in a water-nitrobenzene extraction system. []

Q4: Can TAN be used with different solid supports in extraction techniques?

A4: Yes, TAN has been successfully immobilized on various solid supports for extraction purposes. These include: * Amberlite XAD resins [, , ] * Silica gel [] * C18-bonded silica gel [, ] * Polyurethane foam [, ]

Q5: How does TAN interact with metal ions?

A5: TAN acts as a bidentate ligand, forming chelate complexes with various metal ions. [, ] X-ray analysis revealed square-planar, square-pyramidal, and octahedral coordination configurations for TAN complexes with palladium(II), copper(II), and nickel(II), respectively. []

Q6: Which metal ions can TAN complex with?

A6: Research demonstrates TAN's ability to complex and preconcentrate various metal ions, including:

- Cadmium(II) [, , , ]

- Cobalt(II) [, ]

- Copper(II) [, , , , , , ]

- Chromium(III) []

- Iron(II) [, ]

- Hafnium(IV) [, ]

- Mercury(II) [, ]

- Manganese(II) [, , , ]

- Nickel(II) [, , , , , ]

- Lead(II) [, , ]

- Palladium(II) [, ]

- Scandium(III) [, ]

- Zinc(II) [, , , , ]

- Zirconium(IV) [, ]

Q7: What are the main analytical applications of TAN?

A7: TAN is primarily used as a chromogenic reagent in spectrophotometric determination of metal ions. [, , , , , , , ] It is also employed in preconcentration methods for trace analysis of metals in various matrices like water, food, and biological samples. [, , , , , , , , , , , , , ]

Q8: What are the advantages of using TAN in analytical techniques?

A8: TAN offers several advantages for analytical applications:

- Formation of intensely colored complexes with various metal ions, enhancing sensitivity in spectrophotometric detection. [, ]

- Effective preconcentration of metal ions from large sample volumes, enabling trace analysis. [, , , , ]

- Compatibility with various extraction techniques, including solid-phase extraction, cloud point extraction, and single-drop microextraction. [, , , , , , , , ]

Q9: Are there analytical methods specifically validated for TAN-based analysis?

A9: Yes, various studies have focused on analytical method validation for TAN-based metal determination. These include optimization of parameters, assessment of accuracy and precision, and determination of detection limits. [, , , , , , ]

Q10: Have there been computational studies on TAN and its complexes?

A10: Yes, a Time-Dependent Density Functional Theory (TDDFT) study was conducted to understand the properties of planar triazinium cations derived from TAN and its analogs. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.